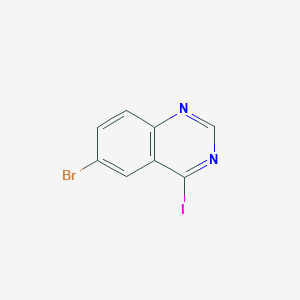

6-Bromo-4-iodoquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2 |

|---|---|

Molecular Weight |

334.94 g/mol |

IUPAC Name |

6-bromo-4-iodoquinazoline |

InChI |

InChI=1S/C8H4BrIN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |

InChI Key |

NMXLXIYEJTUQHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)I |

Origin of Product |

United States |

The Significance of Halogenated Quinazoline Scaffolds in Modern Organic Synthesis

The quinazoline (B50416) core, a bicyclic aromatic heterocycle, is a prominent feature in numerous biologically active compounds and functional materials. The introduction of halogen atoms onto this scaffold profoundly influences its chemical behavior and biological profile. Halogenated quinazolines serve as versatile precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are foundational in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the systematic exploration of chemical space around the quinazoline core.

The presence of halogens can also modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, the specific halogen atom and its position on the quinazoline ring dictate the reactivity and potential for selective functionalization.

Advanced Synthetic Methodologies for 6 Bromo 4 Iodoquinazoline

Retrosynthetic Analysis of the 6-Bromo-4-iodoquinazoline Core

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to readily available starting materials. The primary disconnection strategy involves targeting the carbon-halogen bonds and the pyrimidine (B1678525) ring of the quinazoline (B50416) core.

One logical approach is the disconnection of the C-I bond, leading to the precursor 6-bromo-4-chloroquinazoline. This is a common strategy as the chloro group can be readily displaced by an iodide ion in a Finkelstein-type reaction. Further disconnection of the C-Br bond is less common as direct regioselective bromination at the 6-position of a preformed quinazoline can be challenging.

A more convergent approach involves the disconnection of the quinazoline ring itself. This leads to two main fragments: a substituted aniline (B41778) and a one-carbon (C1) source. For this compound, this translates to a 2-amino-5-bromobenzonitrile (B185297) or a related derivative, and a source for the C2 and N3 atoms of the quinazoline ring. This strategy is particularly advantageous as it allows for the introduction of the bromine atom at an early stage on the aniline precursor. The iodine at the 4-position is typically introduced after the cyclization and subsequent activation of the 4-position, for instance, through a hydroxyl or chloro intermediate.

Direct Halogenation Strategies

The direct halogenation of a pre-existing quinazoline or quinazolinone core offers a straightforward route to halogenated derivatives. However, achieving the desired regioselectivity for the 6-bromo-4-iodo substitution pattern requires careful control of the reaction conditions and the choice of halogenating agents.

Regioselective Bromination of Quinazoline Precursors

The regioselective bromination of quinazoline precursors typically targets the more activated positions of the benzene (B151609) ring. For quinazolinones, electrophilic bromination tends to occur at the 6- and 8-positions. The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) can lead to the formation of 6-bromo-substituted quinazolinones. nih.gov For instance, the bromination of anthranilic acid with NBS yields 5-bromoanthranilic acid, a key precursor for 6-bromoquinazolinones. nih.gov Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid has been shown to yield the 6-bromo derivative in good yields. semanticscholar.orgresearchgate.net

Regioselective Iodination of Quinazoline Precursors

Regioselective iodination of quinazolines can be achieved using various iodinating agents. A radical-based direct C-H iodination protocol has been developed for quinolines and quinolones, which shows C3 selectivity. scispace.comrsc.orgnih.gov For quinazolin-4(3H)-ones, direct iodination of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride in acetic acid provides the 6-iodo derivative. semanticscholar.orgresearchgate.net This highlights the feasibility of introducing iodine at the 6-position through direct halogenation.

Stepwise Halogenation Approaches for Dihalogenated Quinazolines

A more controlled and widely used method to synthesize this compound involves a stepwise halogenation approach. This typically begins with a 6-bromo-substituted quinazolinone, which is then converted to a 4-chloro derivative, followed by a halogen exchange to introduce the iodine.

A common route starts with the cyclization of a 4-bromoaniline (B143363) derivative to form a 6-bromoquinolin-4-ol (B142416) (a quinoline (B57606) analog, but the principle is similar for quinazolines). atlantis-press.comatlantis-press.comresearchgate.net This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 6-bromo-4-chloroquinoline (B1276899). atlantis-press.com Finally, a Finkelstein reaction using sodium iodide (NaI) in a solvent like acetonitrile displaces the chlorine atom to afford the desired 6-bromo-4-iodoquinoline. atlantis-press.com This stepwise approach offers excellent control over the substitution pattern.

Cyclization Reactions for Quinazoline Ring Formation with Pre-Installed Halogens

Building the quinazoline ring from precursors that already contain the desired halogen atoms is a highly effective strategy. This approach avoids potential issues with regioselectivity during the halogenation of the fused heterocyclic system.

Condensation Reactions with Halogenated Anilines

The condensation of halogenated anilines with various reagents is a cornerstone for the synthesis of halogenated quinazolines. A prominent example is the synthesis of 6-bromo-4-iodoquinoline, which serves as a good model for this compound. The synthesis starts with 4-bromoaniline, which undergoes condensation with reagents like triethyl orthoformate and Meldrum's acid, followed by cyclization to form 6-bromoquinolin-4-ol. atlantis-press.comatlantis-press.comresearchgate.net

Similarly, 5-bromoanthranilic acid can be condensed with phenyl isothiocyanate to form an intermediate that upon cyclization yields 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov Another approach involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297) in the presence of a copper catalyst to produce 7-bromo-6-chloro-4(3H)-quinazolinone, demonstrating the feasibility of constructing the quinazoline ring from a polyhalogenated precursor. google.com

The following table summarizes a typical stepwise synthesis of a 6-bromo-4-iodo-substituted quinoline, which is analogous to the synthesis of the target quinazoline.

| Step | Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1 | 6-bromoquinolin-4-ol | POCl3, DMF | 6-bromo-4-chloroquinoline | 81 | atlantis-press.com |

| 2 | 6-bromo-4-chloroquinoline | NaI, HCl/EtOH, THF, Acetonitrile | 6-bromo-4-iodoquinoline | - | atlantis-press.com |

This table illustrates the conversion of a 6-bromo-substituted quinolinol to the corresponding 4-chloro derivative and subsequently to the 4-iodo product. A similar sequence can be envisioned for the synthesis of this compound starting from 6-bromo-4(3H)-quinazolinone.

The following table details the direct bromination of a quinazolinone derivative.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-amino-2-methylquinazolin-4(3H)-one | Bromine in acetic acid | 6-bromo-3-amino-2-methylquinazolin-4(3H)-one | 55 | semanticscholar.org |

This demonstrates the direct introduction of a bromine atom at the 6-position of the quinazolinone ring.

Annulation Strategies

Annulation, or ring-forming, strategies are fundamental to constructing the quinazoline core. For this compound, these strategies typically involve the cyclization of appropriately substituted precursors. A common approach begins with 4-bromoaniline, which undergoes a series of reactions to build the pyrimidine ring.

One prominent annulation strategy involves a [4+2] cycloaddition. This method often utilizes a substituted aniline and a partner that provides the remaining two carbon atoms and one nitrogen atom to complete the quinazoline ring. For instance, a rhodium- and copper-co-catalyzed C-H bond activation and [4+2] annulation has been developed for quinazoline synthesis, offering an aerobic oxidative protocol. organic-chemistry.org Another approach employs a cobalt-catalyzed [4+2] annulation of benzylamines and nitriles. organic-chemistry.org

Furthermore, tandem [4+2] annulation approaches have been explored to streamline the synthesis of quinazolines. researchgate.net These methods often involve a one-pot reaction of multiple components, increasing atom economy and reducing purification steps. For example, a copper-catalyzed three-component annulation of diaryliodonium salts with nitriles has been reported to yield 2,4-diaryl quinazolines. nih.gov

Modern Catalytic Approaches in Synthesis

Modern catalysis has revolutionized the synthesis of complex molecules like this compound, offering milder reaction conditions, higher selectivity, and improved yields compared to classical methods. nih.gov

Transition Metal-Catalyzed Routes for Halogen Introduction

Transition metals play a pivotal role in the introduction of halogen atoms onto the quinazoline scaffold. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in creating carbon-carbon bonds and can be adapted for halogenation. nih.gov For instance, after the initial synthesis of the quinoline ring system, the introduction of the iodo group at the 4-position is often achieved through a substitution reaction, which can be facilitated by transition metal catalysis.

A reported synthesis of 6-bromo-4-iodoquinoline, a closely related compound, involves the initial formation of 6-bromoquinolin-4-ol from 4-bromoaniline. atlantis-press.comatlantis-press.com This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 6-bromo-4-chloroquinoline. atlantis-press.com The subsequent iodination is achieved by reacting the chloro-derivative with sodium iodide in acetonitrile. atlantis-press.comresearchgate.net While this is a traditional approach, modern methods aim to use milder and more efficient catalytic systems.

Titanium tetraiodide in conjunction with trimethylsilyl (B98337) iodide has been used for the synthesis of 2-aryl-4-iodoquinazolines from N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamides. frontiersin.org This synergistic system promotes an iodination-cyclization cascade. frontiersin.org Copper catalysis is also prevalent, with methods utilizing CuBr for the cascade synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org

Organocatalytic Methods for Quinazoline Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of quinazolines, aligning with the principles of green chemistry. researchgate.netdntb.gov.ua These methods often utilize small organic molecules to catalyze reactions, avoiding the toxicity and cost associated with some transition metals. nih.gov

Various organocatalysts, such as p-toluenesulfonic acid (p-TSA), have been employed in the synthesis of quinazolinone derivatives through grinding-assisted, solvent-free methods. nih.gov Acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. nih.gov Furthermore, iodine has been shown to catalyze the aerobic oxidative C(sp3)-H amination/C-N cleavage of tertiary amines in a domino ring annulation to form quinazolines and quinazolinones. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity at Research Scale

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and catalyst loading.

In the synthesis of 6-bromo-4-iodoquinoline, the cyclization step temperature was optimized to 190°C to minimize the formation of impurities. researchgate.net The choice of solvent is also critical; for instance, the chlorination of 6-bromoquinolin-4-ol is performed using neat POCl3, while the subsequent iodination is carried out in acetonitrile. atlantis-press.com

The table below summarizes the optimization of reaction conditions for a key step in a related quinoline synthesis, highlighting the impact of the catalyst and temperature.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 110 | 10 | 14 |

| 2 | Wet ZnO-NPs (0.5 mmol) | 110 | 7 | 84 |

| 3 | Wet ZnO-NPs (0.5 mmol) | 120 | 7 | 89 |

| 4 | Wet ZnO-NPs (0.5 mmol) | 130 | 6.5 | 90 |

Data adapted from a study on the synthesis of quinazolinone derivatives, demonstrating the principles of optimization. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Quinazolines

The application of green chemistry principles to the synthesis of halogenated quinazolines aims to reduce the environmental impact of chemical processes. researchgate.netdntb.gov.ua This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. acs.org

Solvent-Free or Environmentally Benign Solvent Systems

A significant focus of green chemistry is the replacement of volatile organic solvents (VOCs) with greener alternatives or the elimination of solvents altogether. researchgate.net Water is an ideal green solvent due to its non-toxic and non-flammable nature. For example, the synthesis of 2,3-dihydroquinazolin-4-one has been achieved in water using a recyclable zeolite catalyst. researchgate.net

Solvent-free, or neat, reactions are also highly desirable. The synthesis of quinazolinone derivatives has been reported under solvent-free conditions using wet zinc oxide nanopowder as a catalyst. researchgate.net Microwave-assisted synthesis is another green technique that can often be performed without a solvent, leading to shorter reaction times and increased energy efficiency. nih.govtandfonline.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media for quinazolinone synthesis. tandfonline.com

Catalyst Selection for Sustainable Synthesis

The development of sustainable synthetic routes for complex molecules like this compound is heavily reliant on the strategic selection of catalysts. Modern catalysis aims to replace harsh, stoichiometric reagents with efficient, recyclable, and environmentally benign catalytic systems. The focus has shifted towards catalysts that are earth-abundant, operate under mild conditions, and facilitate atom-economical transformations. Key areas of innovation include the use of transition metal catalysts, photocatalysts, and novel nano-catalyst systems.

Transition Metal Catalysis

Transition metals, particularly palladium, copper, and manganese, are pivotal in the synthesis of quinazoline frameworks.

Palladium-Catalyzed Reactions: Palladium catalysts are well-established for their efficacy in carbon-carbon and carbon-heteroatom bond formations, which are crucial steps in constructing the quinazoline core and introducing substituents. In the context of halogenated quinazolines, the reactivity of the carbon-halogen bond is a critical factor. For di- and tri-substituted quinazolines, the C-Cl bond at the 4-position has been found to be more reactive in metal-catalyzed cross-coupling than the weaker Csp²-Br bond researchgate.net. Conversely, for chloro-iodo derivatives, substitution preferentially occurs at the more reactive Csp²-I bond researchgate.net. This predictable selectivity is fundamental for the regioselective synthesis of molecules like this compound.

A simple, phosphine-free catalytic system using palladium(II) acetate (Pd(OAc)₂) has been effective for the C5-arylation of N-protected pyrazoles bearing bromo or iodo substituents at the C4-position, demonstrating high chemoselectivity where the C-halogen bonds were not affected rsc.org. Palladium(0) catalysts have also been used in the cyclization of bromoallenes to form seven- and eight-membered heterocycles, showcasing their utility in constructing complex ring systems under mild conditions nih.gov.

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and earth-abundant alternative to palladium for certain transformations. A novel recyclable nano-catalyst, featuring copper supported on magnetic modified graphene oxide, has been successfully employed for the one-pot, three-component synthesis of quinazoline derivatives nih.gov. This system provides high efficiency under solvent-free conditions, and the magnetic nature of the catalyst allows for easy separation and recycling for at least four cycles without a significant loss in activity nih.gov. Copper has also been a key catalyst in azide-alkyne cycloaddition reactions to form triazoles, operating under mild, aerobic conditions in a methanol-water mixture, which highlights its role in sustainable chemistry nih.gov.

Manganese-Catalyzed Synthesis: Manganese represents a non-toxic, environmentally benign, and earth-abundant metal that is gaining traction in sustainable synthesis. An efficient manganese(I)-catalyzed synthesis of quinazoline derivatives has been developed via the acceptorless dehydrogenative coupling (ADC) reaction of 2-aminobenzyl alcohol with primary amides acs.org. This protocol is atom-economical, proceeds without any oxidants, and produces only water and molecular hydrogen as byproducts acs.org. The catalytic system employs a simple, phosphine-free NNN-tridentate ligand in combination with the manganese salt acs.org.

Photocatalysis and Green Chemistry Approaches

Recent advancements have focused on harnessing renewable energy sources for chemical synthesis.

Visible-Light Photocatalysis: An eco-friendly method for synthesizing quinazoline derivatives utilizes visible light in conjunction with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles as a photocatalyst mdpi.com. This one-pot, three-component reaction achieves high product yields (up to 97%) in a short reaction time (40 minutes) under mild and environmentally friendly conditions mdpi.com. The optimal conditions involve a catalyst concentration of 1 mg/mL and a visible light intensity of 100 mW/cm² mdpi.com.

Other Green Methods: Other sustainable methods include the use of cesium hydroxide (B78521) (CsOH) as a mediator in the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols and nitriles, using air as the oxidant rsc.org. This approach is highly atom-efficient. Additionally, heteropoly acids have been used as recyclable catalysts for the synthesis of quinazolinone derivatives researchgate.net.

The table below summarizes various catalytic systems applicable to the sustainable synthesis of quinazoline derivatives, providing a comparative overview of their performance and conditions.

| Catalyst System | Substrates | Conditions | Yield | Key Advantages |

| Curcumin-sensitized TiO₂ | Dimedone, Urea/Thiourea, Aldehydes | Visible light (100 mW/cm⁻²), 10 mg catalyst in Ethanol, 40 min | Up to 97% | Eco-friendly, uses renewable energy, mild conditions. mdpi.com |

| Magnetic Graphene Oxide-Cu(II) | Various | Solvent-free | High | Recyclable (4+ times), easy separation, high efficiency. nih.gov |

| Manganese(I) / NNN-tridentate ligand | 2-aminobenzyl alcohol, Benzamides | Standard reaction conditions | 81% (for 2-phenylquinazoline) | Uses earth-abundant metal, atom-economical, no oxidants. acs.org |

| Cesium Hydroxide (CsOH) | 2-aminoarylmethanols, Nitriles | Aerobic (Air) | Not specified | Highly atom-efficient, uses air as oxidant. rsc.org |

| Palladium(II) Acetate (Pd(OAc)₂) / KOAc | N-protected 4-bromo/iodo pyrazoles, Aryl bromides | 1 mol% Pd(OAc)₂, DMA solvent | Not specified | Phosphine-free, high chemoselectivity. rsc.org |

Chemoselective Reactivity of the Halogen Substituents

The distinct electronic and steric environments of the halogen atoms at the C4 and C6 positions of the quinazoline ring govern their reactivity in palladium-catalyzed reactions. This inherent difference is the cornerstone of chemoselective derivatization strategies.

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the C4 position of this compound exhibits significantly higher reactivity compared to the carbon-bromine (C-Br) bond at the C6 position. This preferential reactivity is a well-established principle in organic synthesis, stemming from the lower bond dissociation energy of the C-I bond, which facilitates its oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle. nih.gov

This chemoselectivity allows for the selective functionalization of the C4 position while leaving the bromo group at the C6 position intact for subsequent transformations. This stepwise approach is a powerful tool for the construction of complex, polysubstituted quinazolines. A notable feature of this technique is the tolerance of the bromo moiety, which provides flexibility for further synthetic manipulations. nih.gov

While the iodo group is more reactive under standard palladium-catalyzed conditions, the bromo moiety at the C6 position can be activated for cross-coupling reactions under more forcing conditions or with specific catalyst systems. nih.gov Generally, after the initial reaction at the C4 position, a subsequent cross-coupling at the C6 position can be achieved by employing a different palladium catalyst, modifying the reaction temperature, or using a stronger base. This allows for a sequential and regioselective introduction of two different substituents onto the quinazoline scaffold.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. nih.gov Consequently, the iodo group in this compound is the most susceptible to oxidative addition to palladium. The bromo group is less reactive than the iodo group but significantly more reactive than a chloro substituent would be in a similar position. nih.gov Chloro-substituted quinazolines often require more specialized and highly active catalyst systems, higher reaction temperatures, and longer reaction times to achieve efficient coupling. researchgate.netmit.edu Fluoro-substituted quinazolines are generally unreactive in standard palladium-catalyzed cross-coupling reactions. This established reactivity trend underscores the synthetic utility of this compound, as it allows for a predictable and stepwise functionalization at two distinct positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Among these, the Suzuki-Miyaura coupling is particularly prominent.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govscielo.br It involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners. nih.gov

A diverse array of aryl, heteroaryl, and alkyl boronic acids and boronate esters can be successfully coupled with this compound. The choice of the boronic acid or ester can significantly influence the properties of the resulting quinazoline derivative.

Table 1: Examples of Boronic Acid and Boronate Ester Coupling Partners in Suzuki-Miyaura Reactions

| Coupling Partner | Resulting Substituent | Potential Application/Significance |

| Phenylboronic acid | Phenyl | Core structure in medicinal chemistry |

| 4-Formylphenylboronic acid | 4-Formylphenyl | Intermediate for further functionalization |

| 2-Thiopheneboronic acid | 2-Thienyl | Introduction of a heteroaromatic moiety |

| 3-Pyridylboronic acid | 3-Pyridyl | Incorporation of a nitrogen-containing heterocycle |

| Methylboronic acid | Methyl | Alkylation of the quinazoline core |

| Pinacol (B44631) boronate esters | Various | Often show enhanced stability and reactivity |

The use of boronate esters, such as pinacol esters, can sometimes offer advantages over boronic acids, including improved stability and solubility. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. researchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation

Ligand and Catalyst System Optimization for Regioselectivity

Achieving high regioselectivity in the functionalization of dihalogenated substrates like this compound is paramount for efficient synthesis. The selection of the ligand and palladium catalyst system is crucial for controlling which halogen participates in the reaction. The general reactivity trend for halogens in oxidative addition to a palladium(0) center is I > Br > Cl > F. libretexts.org This inherent difference forms the basis for selective cross-coupling at the C-4 iodo position while leaving the C-6 bromo position intact.

Optimization strategies focus on fine-tuning reaction conditions to maximize this intrinsic reactivity gap. Ligands play a significant role; for instance, bulky phosphine (B1218219) ligands can influence the steric environment around the palladium center, potentially enhancing selectivity. nih.gov In many palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Stille couplings, conditions can be chosen (e.g., lower temperatures, specific ligand-to-metal ratios) that favor the exclusive reaction at the more labile C-I bond. researchgate.net While the primary driver of selectivity is the C-X bond strength, ligand structure can modulate catalyst activity and stability, preventing side reactions or catalyst deactivation, thereby ensuring a clean, site-selective transformation. nih.govnih.gov For instance, in related dihalo-quinoline systems, selective alkynylation at the iodo-substituted position is readily achieved. libretexts.org This principle is directly applicable to this compound, allowing for a programmed, regioselective synthesis of disubstituted quinazoline derivatives.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne). organic-chemistry.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com For this compound, the reaction can be performed with high regioselectivity at the C-4 position.

The Sonogashira reaction is compatible with a wide array of terminal alkyne substrates, enabling the introduction of diverse functionalities onto the quinazoline core. The reaction's versatility allows for the coupling of both aromatic and aliphatic alkynes.

Applicable Terminal Alkynes Include:

Arylacetylenes: Phenylacetylene and its substituted derivatives (e.g., with methoxy, nitro, or fluoro groups) are common coupling partners.

Heteroarylacetylenes: Alkynes bearing heterocyclic rings, such as ethynylpyridine or ethynylthiophene, can be used to incorporate these motifs.

Aliphatic Alkynes: Simple alkyl acetylenes like 1-hexyne (B1330390) or functionalized variants such as propargyl alcohol are also viable substrates. nih.gov

Silyl-protected Alkynes: Trimethylsilylacetylene can be coupled, with the silyl (B83357) group often being removed in a subsequent step.

This broad substrate scope makes the Sonogashira coupling an essential tool for creating libraries of 4-alkynyl-6-bromoquinazoline derivatives for further synthetic manipulation or biological screening. scirp.orgnih.gov

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalytic system and reaction additives. researchgate.netnih.gov Standard conditions involve a palladium(0) or palladium(II) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine that serves as both the base and, in some cases, the solvent. nih.gov

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The phosphine ligands stabilize the palladium center. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the catalytic cycle with the palladium complex. youtube.com The amine base, such as triethylamine (B128534) or piperidine, is required to deprotonate the terminal alkyne. youtube.com Copper-free Sonogashira protocols have also been developed to avoid the formation of diynes (Glaser coupling), which is a common side reaction. libretexts.orgnih.gov

Table 1: Representative Catalytic Systems for Sonogashira Coupling of Haloquinazolines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature | Notes |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | Triethylamine (Et₃N) | DMF | Room Temp - 100°C | Standard, widely used conditions for C-I bond coupling. researchgate.net |

| Pd(CF₃COO)₂ | Triphenylphosphine (PPh₃) | CuI | Triethylamine (Et₃N) | DMF | 100°C | Effective system for coupling with bromopyridines, applicable to bromoquinazolines. scirp.org |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | None (Cu-free) | Piperidine | Toluene (B28343) | 80°C | Copper-free conditions to prevent alkyne homocoupling. |

| NiCl₂(dppp) | dppp (B1165662) | None | K₂CO₃ | Acetonitrile | 80°C | Nickel-based systems offer an alternative to palladium. nih.gov |

This table presents typical conditions based on related halo-heterocycle couplings. dppp = 1,3-Bis(diphenylphosphino)propane.

Stille Coupling for C-C Bond Formation

The Stille coupling is another robust palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide and an organotin compound. researchgate.net Similar to the Sonogashira coupling, the Stille reaction on this compound can be directed selectively to the C-4 position due to the higher reactivity of the iodo substituent. researchgate.net

A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents (stannanes). A wide variety of organic groups can be transferred from the tin atom to the quinazoline nucleus.

Commonly Employed Organotin Reagents:

Arylstannanes: Reagents like tributyl(phenyl)stannane allow for the introduction of aryl groups.

Heteroarylstannanes: Stannanes bearing furan, thiophene, or pyridine (B92270) rings (e.g., 2-(tributylstannyl)thiophene) are used to append heterocyclic moieties.

Vinylstannanes: Reagents such as tributyl(vinyl)stannane enable the formation of styrenyl-type derivatives.

Alkynylstannanes: These reagents provide an alternative to the Sonogashira coupling for introducing alkynyl groups.

The reaction typically proceeds using a palladium catalyst like Pd(PPh₃)₄ in a non-polar solvent such as toluene or dioxane at elevated temperatures.

Table 2: Stille Coupling Conditions for Functionalization of Haloarenes

| Organohalide | Organotin Reagent | Catalyst | Solvent | Temperature | Product |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110°C | 6-Bromo-4-phenylquinazoline |

| This compound | Tributyl(vinyl)stannane | Pd(dppf)Cl₂ | Dioxane | 100°C | 6-Bromo-4-vinylquinazoline |

| This compound | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | DMF | 90°C | 6-Bromo-4-(furan-2-yl)quinazoline |

This table illustrates plausible reaction outcomes based on established Stille coupling protocols.

Negishi Coupling for C-C Bond Formation

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a highly effective method for C-C bond formation and is noted for its high functional group tolerance and the reactivity of the organozinc nucleophiles. nih.govrsc.org For this compound, the Negishi coupling offers a powerful strategy for regioselective alkylation or arylation at the C-4 position. researchgate.net

The organozinc reagents are typically prepared in situ from the corresponding organohalide or can be generated from organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). organic-chemistry.org The scope of the Negishi coupling is broad, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org Catalysts such as Pd(PPh₃)₄ or those based on bulky, electron-rich phosphine ligands are commonly used to achieve high yields. organic-chemistry.org

Table 3: Negishi Coupling for C-C Bond Formation on Haloarenes

| Organohalide | Organozinc Reagent | Catalyst | Solvent | Temperature | Product |

| This compound | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | 60°C | 6-Bromo-4-phenylquinazoline |

| This compound | Ethylzinc bromide | Ni(acac)₂ | THF/NMP | 50°C | 6-Bromo-4-ethylquinazoline |

| This compound | (Thiophen-2-yl)zinc chloride | Pd(dppf)Cl₂ | Dioxane | 80°C | 6-Bromo-4-(thiophen-2-yl)quinazoline |

This table illustrates potential applications of the Negishi coupling for the selective functionalization of this compound.

Organozinc Reagents and Reaction Scope

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful method for forming carbon-carbon bonds. For this compound, the greater reactivity of the C-I bond allows for selective coupling at the C4 position. Organozinc reagents (R-ZnX) are particularly advantageous because they can be prepared from precursors containing a wide variety of functional groups, such as esters, nitriles, and amides, which are often incompatible with more reactive organometallic reagents like Grignards. sigmaaldrich.com

The reaction scope is broad, accommodating alkyl, vinyl, and aryl zinc reagents. The choice of palladium catalyst and ligand is critical to optimize yield and suppress side reactions. nih.gov For instance, the use of specialized biaryldialkylphosphine ligands can effectively promote the desired reductive elimination step over undesired pathways like β-hydride elimination, which is particularly relevant when using alkylzinc reagents. nih.gov Highly active "Rieke® Zinc" can be used to prepare functionalized organozinc compounds directly from the corresponding organic bromides or chlorides, expanding the range of accessible derivatives. sigmaaldrich.com

Table 1: Representative Negishi Coupling Reactions on this compound

| Organozinc Reagent (R-ZnBr) | Catalyst/Ligand System | Expected Product (at C4) |

| Phenylzinc bromide | Pd(PPh₃)₄ | 6-Bromo-4-phenylquinazoline |

| Methylzinc bromide | PdCl₂(dppf) | 6-Bromo-4-methylquinazoline |

| Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 6-Bromo-4-isopropylquinazoline |

| (2-Thienyl)zinc bromide | Pd(dba)₂ / XPhos | 6-Bromo-4-(thiophen-2-yl)quinazoline |

Heck Coupling for C-C Bond Formation

The Mizoroki-Heck reaction provides a reliable method for the arylation or vinylation of alkenes by coupling them with aryl or vinyl halides. organic-chemistry.orglibretexts.org This palladium-catalyzed process is highly effective for modifying the this compound core, again exploiting the preferential reactivity of the C4-iodo substituent. libretexts.org The reaction typically involves a palladium(0) catalyst, a base (such as triethylamine or sodium carbonate), and an olefin coupling partner. masterorganicchemistry.comnih.gov

Olefinic Coupling Partners and Stereochemical Outcomes

A diverse array of olefinic partners can be employed in the Heck reaction with this compound. These include electron-deficient alkenes like acrylates and acrylonitrile, as well as styrenes and other vinyl-aromatics. The reaction mechanism, involving syn-addition of the organopalladium species across the double bond followed by syn-elimination of a palladium hydride, generally results in the formation of the trans-substituted alkene product with high stereoselectivity. organic-chemistry.org This control over stereochemistry is a significant advantage of the Heck reaction in synthetic applications. organic-chemistry.org

Table 2: Heck Coupling of this compound with Various Olefins

| Olefinic Partner | Catalyst/Base System | Expected Product Structure | Stereochemistry |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 6-Bromo-4-((E)-styryl)quinazoline | trans |

| Methyl acrylate | Pd(OAc)₂ / Na₂CO₃ | Methyl (E)-3-(6-bromoquinazolin-4-yl)acrylate | trans |

| Acrylonitrile | PdCl₂(PPh₃)₂ / Et₃N | (E)-3-(6-bromoquinazolin-4-yl)acrylonitrile | trans |

| 1-Hexene | Pd(PPh₃)₄ / K₂CO₃ | 6-Bromo-4-((E)-hex-1-en-1-yl)quinazoline | trans |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It enables the coupling of aryl halides with a vast range of amine nucleophiles. nih.gov For this compound, this reaction can be performed selectively at the C4-iodo position to introduce diverse amino functionalities. The successful execution of this transformation is highly dependent on the careful selection of the catalyst, ligand, and base. nih.gov

Amine Nucleophiles and Ligand Selection

The scope of the Buchwald-Hartwig amination is extensive, including primary and secondary aliphatic and aromatic amines, as well as various N-heterocycles like piperidine, morpholine, and pyrazole. nih.gov The choice of phosphine ligand is crucial for achieving high catalytic activity and yield. Sterically hindered biaryl phosphine ligands, such as XPhos, SPhos, and t-BuXPhos, are often employed to facilitate the reductive elimination step, which is typically rate-limiting. nih.gov The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), plays a key role in generating the active amine nucleophile and facilitating the catalytic cycle. nih.govnih.gov

Table 3: Buchwald-Hartwig Amination Conditions for this compound

| Amine Nucleophile | Palladium Precatalyst | Ligand | Base | Expected Product (at C4) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | 6-Bromo-N-phenylquinazolin-4-amine |

| Morpholine | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | 4-(6-Bromoquinazolin-4-yl)morpholine |

| Pyrrolidine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 6-Bromo-4-(pyrrolidin-1-yl)quinazoline |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | N-Benzyl-6-bromoquinazolin-4-amine |

Other Emerging Cross-Coupling Methodologies (e.g., Kumada Coupling)

While Negishi, Heck, and Buchwald-Hartwig reactions are staples, other cross-coupling methods can also be applied to this compound. The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (R-MgX) with a nickel or palladium catalyst to form C-C bonds. wikipedia.orgorganic-chemistry.org Given the high reactivity of Grignard reagents, this method is often used for coupling non-functionalized alkyl or aryl groups. The reaction would proceed selectively at the C4-iodo position of the quinazoline substrate. The primary advantage of Kumada coupling is the direct use of Grignard reagents, which are readily available and cost-effective, avoiding the need for transmetallation to zinc or boron compounds. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) offers an alternative, palladium-free pathway for functionalizing the this compound core. This reaction requires an activated, electron-poor aromatic ring and a potent nucleophile. masterorganicchemistry.com The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which can stabilize the negative charge in the intermediate Meisenheimer complex formed during the reaction. pressbooks.publibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. byjus.com The nucleophile first attacks the carbon bearing the leaving group, forming a tetrahedral, anionic intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this compound, the C4 position is highly activated towards nucleophilic attack by the adjacent N3 nitrogen and the para N1 nitrogen. The iodide at C4 is a better leaving group than the bromide at C6, ensuring high regioselectivity for substitution at the C4 position under SNAr conditions. Suitable nucleophiles include alkoxides, thiolates, and amines, which can displace the iodo group, often under heated conditions, to yield 4-substituted-6-bromoquinazolines. byjus.comyoutube.com

Reactivity at the 4-Position and Influence of Halogen Substituents

The quinazoline scaffold is inherently electron-deficient, which makes it susceptible to nucleophilic attack. In this compound, the 4-position is particularly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing nature of the pyrimidine ring nitrogen atoms. masterorganicchemistry.com The presence of a halogen at the 4-position makes it a good leaving group, facilitating substitution by a variety of nucleophiles. youtube.comyoutube.com

A critical aspect of the reactivity of this compound is the differential reactivity of the iodine and bromine substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodo group a better leaving group in SNAr reactions. princeton.edu Consequently, nucleophilic attack occurs selectively at the 4-position, leaving the bromo group at the 6-position intact. This chemoselectivity is crucial for the stepwise functionalization of the quinazoline core. Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the carbon atom at the 4-position of similar dihaloquinazolines has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating it is more susceptible to nucleophilic attack. mdpi.com

This selective reactivity allows for the introduction of a wide range of functionalities at the 4-position, while preserving the bromine atom at the 6-position for subsequent cross-coupling reactions or other transformations. The rate of nucleophilic aromatic substitution generally follows the trend I > Br > Cl > F for the leaving group. princeton.edu

Introduction of Oxygen and Sulfur Nucleophiles

The activated 4-position of this compound readily undergoes substitution with oxygen and sulfur nucleophiles. This provides a straightforward route to a variety of 4-substituted 6-bromoquinazoline (B49647) derivatives.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or hydroxides (OH⁻) lead to the formation of 4-alkoxy- or 4-hydroxy-6-bromoquinazolines, respectively. For instance, treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 6-bromo-4-methoxyquinazoline. These reactions typically proceed under mild conditions, reflecting the high reactivity of the C4 position.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates (RS⁻), are generally more potent nucleophiles than their oxygen counterparts. msu.edulibretexts.org The reaction of this compound with thiols in the presence of a base, or with pre-formed thiolates, provides a facile method for the synthesis of 6-bromo-4-(alkylthio)- or 6-bromo-4-(arylthio)quinazolines. These thioether derivatives can be further oxidized to the corresponding sulfoxides and sulfones, thereby introducing additional diversity. The high nucleophilicity of sulfur compounds ensures that these substitution reactions are generally efficient. msu.edulibretexts.org

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful technique for converting organic halides into organometallic reagents, which can then react with a wide array of electrophiles. wikipedia.org In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds towards organolithium reagents allows for selective metal-halogen exchange. princeton.eduwikipedia.org

The exchange rate for halogens typically follows the order I > Br > Cl. princeton.eduwikipedia.org Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) results in the regioselective exchange of the iodine atom at the 4-position. researchgate.netnih.gov This generates a 6-bromo-4-quinazolinyllithium intermediate, leaving the bromine atom at the 6-position untouched.

This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 4-position. For example, quenching the reaction with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. This strategy provides a complementary approach to nucleophilic substitution for the functionalization of the 4-position, particularly for the formation of carbon-carbon bonds. The use of a combination of i-PrMgCl and n-BuLi has also been reported as an effective method for bromine-metal exchange in bromoheterocycles, which could potentially be applied to this system. nih.gov

C-H Functionalization Strategies at Unsubstituted Ring Positions

While the halogenated positions offer clear sites for derivatization, direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinazoline core at its otherwise unreactive C-H bonds. rsc.orgnih.gov Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the arylation, alkylation, and amination of C-H bonds in quinazoline and quinazolinone systems. rsc.orgorganic-chemistry.orgacs.org

For this compound, C-H functionalization could potentially be directed to the C2, C5, C7, or C8 positions of the quinazoline ring. The regioselectivity of these reactions is often controlled by the electronic and steric environment of the C-H bond, as well as the nature of the directing group, if any. nih.gov For instance, palladium-catalyzed direct arylation reactions have been developed for the C5-position of pyrazoles bearing halo-substituents at the C4-position, without cleavage of the C-halogen bond. rsc.org A similar strategy could be envisioned for this compound.

These C-H activation methods offer a complementary approach to traditional cross-coupling and nucleophilic substitution reactions, allowing for the late-stage functionalization of the quinazoline scaffold and the rapid generation of diverse molecular architectures. nih.govnih.gov

An Overview of 6 Bromo 4 Iodoquinazoline As a Strategic Synthetic Intermediate

While direct and extensive literature on 6-Bromo-4-iodoquinazoline is not abundant, its role as a strategic synthetic intermediate can be inferred from the well-established chemistry of related compounds and the foundational principles of organic synthesis.

A plausible synthetic route to this compound involves the initial synthesis of 6-bromo-4-chloroquinazoline, a commercially available or readily synthesized precursor. nih.gov The 4-chloro group can then be converted to the more reactive 4-iodo group through a halogen exchange reaction, commonly known as the Finkelstein reaction. For instance, treatment of 6-bromo-4-chloroquinoline (B1276899) with sodium iodide in a suitable solvent like acetonitrile (B52724) has been shown to effectively yield 6-bromo-4-iodoquinoline. atlantis-press.com A similar transformation can be anticipated for the quinazoline (B50416) analogue.

The resulting this compound is a powerful tool for synthetic chemists. Its dual-halogenated nature, with two distinct points of reactivity, allows for a programmed and selective approach to the synthesis of complex quinazoline derivatives. This strategic intermediate holds significant promise for the efficient construction of novel molecules with potential applications in various fields of chemical research.

Applications of 6 Bromo 4 Iodoquinazoline in Advanced Organic Synthesis and Chemical Space Exploration

Building Block for the Synthesis of Polysubstituted Quinazoline (B50416) Architectures

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, and the ability to precisely install various substituents is crucial for modulating molecular properties. 6-Bromo-4-iodoquinazoline is an ideal platform for this purpose, enabling the systematic construction of polysubstituted derivatives through controlled, sequential reactions.

The key to the synthetic utility of this compound lies in the different energy levels of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium complexes. This reactivity difference allows for selective cross-coupling reactions at the 4-position while leaving the bromine at the 6-position intact for a subsequent, different transformation. This sequential approach is a powerful strategy for generating asymmetrically substituted quinazolines, which would be difficult to access through other methods.

Commonly, a Suzuki, Sonogashira, or Stille coupling reaction is first performed at the more reactive C4-iodo position. Following purification of the 6-bromo-4-substituted quinazoline intermediate, a second cross-coupling reaction can be carried out at the C6-bromo position, often under slightly more forcing conditions, to introduce a second point of diversity.

Table 1: Exemplary Sequential Cross-Coupling Reactions

| Step | Position | Reaction Type | Example Reagent | Resulting Substitution |

|---|---|---|---|---|

| 1 | C4 (Iodo) | Suzuki Coupling | Arylboronic acid | Aryl group at C4 |

| 2 | C6 (Bromo) | Sonogashira Coupling | Terminal alkyne | Alkynyl group at C6 |

| 1 | C4 (Iodo) | Sonogashira Coupling | Terminal alkyne | Alkynyl group at C4 |

| 2 | C6 (Bromo) | Buchwald-Hartwig Amination | Amine | Amino group at C6 |

| 1 | C4 (Iodo) | Stille Coupling | Organostannane | Alkyl/Aryl group at C4 |

This stepwise functionalization ensures complete control over the substitution pattern, yielding a single, well-defined isomer. This is critical for establishing clear structure-activity relationships in drug discovery programs.

Beyond simple substitution, this compound is a precursor for building more complex, multi-cyclic heterocyclic systems. By introducing functional groups that can participate in subsequent intramolecular cyclization reactions, chemists can construct novel ring systems fused or bridged onto the quinazoline core.

For instance, a Sonogashira coupling at the 4-position with an alkyne bearing a terminal hydroxyl group, followed by an intramolecular cyclization, can lead to the formation of a furan-fused quinazoline. Similarly, introducing an ortho-functionalized aryl group via a Suzuki reaction can set the stage for a subsequent ring-closing reaction to form larger polycyclic aromatic systems. These complex scaffolds are of great interest as they occupy unique regions of chemical space.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore broad areas of chemical space to identify novel molecular skeletons and functional groups. cam.ac.uk this compound is an excellent starting scaffold for DOS campaigns due to its inherent potential for diversification.

The differential reactivity of the two halogen atoms is the cornerstone of the utility of this compound in DOS. This feature allows for a "build/couple/pair" strategy where one position is functionalized from a set of building blocks, and the second position is then coupled with members of a different set of reactants. This combinatorial approach can rapidly generate a large number of distinct molecules from a single, common intermediate.

The process begins with the selective reaction at the C4-iodo position using a library of, for example, boronic acids. This creates a new library of 6-bromo-4-arylquinazolines. This entire library can then be subjected to a second reaction at the C6-bromo position, for instance, a Buchwald-Hartwig amination with a library of diverse amines. This strategy leads to an exponential increase in the number of final compounds, each with a unique substitution pattern around the quinazoline core. The goal is to maximize the variation in the molecular framework, functional groups, and stereochemistry to create a library with high skeletal diversity. cam.ac.uk

The outcome of a DOS campaign using this compound is the creation of a complex chemical library. These libraries are not merely collections of similar compounds but are designed to contain molecules with widely varying shapes, sizes, and functionalities. cam.ac.uk Such libraries are invaluable assets for high-throughput screening efforts in the search for new biologically active agents. nih.gov By screening these diverse collections, researchers can identify "hits"—molecules that interact with a biological target of interest. The defined substitution pattern of each library member, made possible by the controlled synthesis, allows for immediate follow-up studies to understand the structure-activity relationship (SAR).

Table 2: Combinatorial Library Generation Example

| Amine Library (for C6) | |||

|---|---|---|---|

| Boronic Acid Library (for C4) | Piperidine | Morpholine | Aniline (B41778) |

| Phenylboronic acid | Compound A | Compound B | Compound C |

| Thiopheneboronic acid | Compound D | Compound E | Compound F |

| Pyridinylboronic acid | Compound G | Compound H | Compound I |

Precursor for Advanced Molecular Probes and Tools in Chemical Biology Studies

Chemical probes are small molecules designed as tools to study and manipulate biological systems, often by interacting with a specific protein or nucleic acid. chemicalprobes.org The development of effective probes requires a scaffold that can be readily modified to incorporate reporter tags, cross-linking groups, or affinity handles, without disrupting its ability to bind to the target.

The synthetic tractability of this compound makes it an excellent precursor for such molecular tools. The same sequential functionalization strategy used to build diversity can be employed to install specific functionalities required for chemical biology applications. For example, a fluorophore could be attached at the 4-position to allow for visualization of the molecule's localization within a cell, while an alkyne handle for click chemistry could be installed at the 6-position for identifying binding partners through affinity-based proteomics. The ability to precisely place these functional groups is critical for creating high-quality chemical probes to investigate complex biological processes. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Morpholine |

| Phenylboronic acid |

| Piperidine |

| Pyridinylboronic acid |

Design and Synthesis of Compounds for Exploration in Medicinal Chemistry

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The compound this compound serves as a powerful starting material for the synthesis of diverse libraries of compounds for biological screening. Its utility lies in the ability to introduce a wide array of substituents at two distinct positions on the quinazoline ring system, thereby enabling a thorough exploration of structure-activity relationships (SAR).

The general synthetic approach to access the this compound core often begins with a suitably substituted anthranilic acid derivative, such as 5-bromoanthranilic acid. nih.gov Cyclization with a formamide (B127407) equivalent can lead to the formation of 6-bromoquinazolin-4(3H)-one. Subsequent chlorination, for instance with phosphoryl chloride, yields 6-bromo-4-chloroquinazoline. Finally, a Finkelstein-type reaction with an iodide salt, such as sodium iodide, can be employed to convert the more reactive 4-chloro group to the 4-iodo functionality, affording the desired this compound. atlantis-press.com This mirrors synthetic strategies employed for analogous heterocyclic systems.

Use in Constructing Molecular Hybrid Analogues

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even dual-acting ligands. This compound is an ideal platform for this purpose due to the orthogonal reactivity of its two halogen substituents.

The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise functionalization strategy. For instance, a Sonogashira coupling can be selectively performed at the C-4 position to introduce an alkynyl-linked pharmacophore, leaving the C-6 bromine atom intact for a subsequent coupling reaction. This second coupling, for example a Suzuki or Buchwald-Hartwig reaction, can then be used to introduce a different molecular fragment at the 6-position.

Table 1: Stepwise Functionalization of this compound for Hybrid Molecule Synthesis

| Step | Reaction | Position of Functionalization | Reagents and Conditions (Illustrative) | Resulting Intermediate/Product |

| 1 | Sonogashira Coupling | C-4 | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 4-Alkynyl-6-bromoquinazoline |

| 2 | Suzuki Coupling | C-6 | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 4-Alkynyl-6-arylquinazoline (Hybrid Molecule) |

| 2 | Buchwald-Hartwig Amination | C-6 | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C | 4-Alkynyl-6-aminoquinazoline (Hybrid Molecule) |

This table presents an illustrative pathway. Specific conditions may vary based on the substrates.

This sequential approach allows for the controlled and predictable assembly of complex molecular hybrids, where one part of the molecule can be designed to interact with one biological target, and the other part with a second target or a different binding pocket on the same target.

Exploration of Structure-Reactivity Relationships in Compound Design

The design of new chemical entities with desired properties relies heavily on understanding the relationship between a molecule's structure and its reactivity. This compound provides a valuable tool for systematically probing these relationships. By selectively modifying the 4- and 6-positions, chemists can fine-tune the electronic and steric properties of the resulting compounds.

The differential reactivity of the C-I and C-Br bonds is a direct consequence of their bond dissociation energies and their propensity to undergo oxidative addition to a low-valent palladium catalyst. The C-I bond is weaker and more readily cleaved, making it the preferred site for initial functionalization under carefully controlled conditions.

Table 2: Relative Reactivity of Halogen leaving groups in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen at C-4 or C-6 | Relative Reactivity | Typical Cross-Coupling Reactions |

| Iodo | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| Bromo | Intermediate | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| Chloro | Lowest | Suzuki, Buchwald-Hartwig (requires specialized catalysts) |

This predictable reactivity allows for the design of synthetic routes that can generate a wide array of analogues. For instance, a library of compounds can be created by first performing a Suzuki coupling at the 4-position with a diverse set of boronic acids, followed by a Sonogashira coupling at the 6-position with a variety of terminal alkynes. The resulting matrix of products allows for a comprehensive exploration of the chemical space around the quinazoline scaffold.

Furthermore, the nature of the substituent introduced at the 4-position can influence the reactivity of the remaining bromine at the 6-position. For example, the introduction of an electron-donating group at C-4 may slightly decrease the reactivity of the C-6 bromine in subsequent reactions, while an electron-withdrawing group might enhance it. A systematic study of these effects can provide valuable data for quantitative structure-activity relationship (QSAR) models, aiding in the rational design of more potent and selective drug candidates.

Theoretical and Computational Chemistry Investigations of 6 Bromo 4 Iodoquinazoline

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Through computational methods, properties such as molecular orbital energies and charge distributions can be calculated, providing a quantitative basis for predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In molecules like 6-Bromo-4-iodoquinazoline, FMO analysis helps predict which sites are most susceptible to nucleophilic or electrophilic attack. For instance, the interaction between the HOMO of a nucleophile and the LUMO of the quinazoline (B50416) ring is a primary determinant of reactivity in substitution reactions. wikipedia.org Computational studies on related quinazoline derivatives have utilized Density Functional Theory (DFT) calculations, often at the B3LYP/6–31+G(d,p) level, to determine these orbital energies and understand the molecule's stability and reactivity profile. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinazoline System (Note: Data is illustrative, based on typical findings for similar heterocyclic systems. Exact values for this compound require specific calculation.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to nucleophilicity. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

| HOMO-LUMO Gap | 4.7 | The energy difference, which correlates with chemical reactivity and kinetic stability. |

This interactive table provides a sample representation of FMO data.

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution on a molecule's surface. libretexts.orgyoutube.com These maps are invaluable for identifying electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions. libretexts.org In an ESP map, regions with negative electrostatic potential, typically colored red or orange, are electron-rich and prone to attack by electrophiles. youtube.comyoutube.com Conversely, regions with positive electrostatic potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. youtube.comyoutube.com

For this compound, the electron-withdrawing effects of the nitrogen atoms in the quinazoline ring and the halogen substituents significantly influence the charge distribution. ESP and Natural Bond Orbital (NBO) analyses can quantify the partial charges on each atom. walisongo.ac.id Such analyses would likely show significant positive partial charges on the carbon atoms bonded to the halogens (C4 and C6), making them primary sites for nucleophilic attack. The nitrogen atoms would exhibit negative partial charges. Visualizing the ESP map would show a landscape of varied potential across the molecule, guiding the prediction of how it interacts with other reagents. libretexts.org

Table 2: Illustrative Partial Atomic Charges for Halogenated Quinazoline (Note: These values are representative examples derived from computational analyses of similar structures.)

| Atom | Partial Charge (a.u.) | Implication |

| C4 (bonded to Iodo) | +0.25 | Significant positive charge, indicating a strong electrophilic site. |

| C6 (bonded to Bromo) | +0.15 | Positive charge, indicating an electrophilic site. |

| N1 | -0.30 | Negative charge concentration, a potential site for protonation. |

| N3 | -0.32 | Negative charge concentration, another potential site for protonation. |

This interactive table presents typical partial charge data.

Mechanistic Studies of Reactions Involving this compound

Computational modeling is instrumental in elucidating the complex mechanisms of reactions involving polyfunctionalized molecules like this compound. It allows for the exploration of reaction pathways, identification of transition states, and calculation of energy barriers, which are key to understanding reaction outcomes and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the oxidative addition of the organohalide to a Pd(0) complex is the critical first step. rsc.org For dihalogenated substrates like this compound, regioselectivity is a key issue. Computational studies have shown that the oxidative addition step can proceed through different mechanisms, including concerted and radical pathways, depending on the halide and ligand. nih.govnih.gov

Modeling this step for this compound would involve calculating the energy profiles for the Pd(0) catalyst inserting into the C-I bond versus the C-Br bond. The selectivity is influenced by both the bond dissociation energy (BDE) of the carbon-halogen bond and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO. nih.gov Generally, C-I bonds are weaker and more polarizable, making them react faster in oxidative addition compared to C-Br bonds. Therefore, computational models would be expected to show a lower activation barrier for the oxidative addition at the C4-I bond than at the C6-Br bond, explaining the observed selectivity in sequential cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is another important reaction class for modifying aromatic rings. The classical mechanism proceeds via a two-step sequence involving a stable Meisenheimer intermediate. However, recent computational and experimental work suggests that many SNAr reactions may in fact proceed through a single, concerted transition state. harvard.edu

For this compound, a nucleophile can potentially attack the C4 or C6 positions. Transition state analysis using DFT can map the potential energy surfaces for these reactions. harvard.edu Such studies would calculate the geometries and energies of the transition states for nucleophilic attack at both positions. The calculations would likely reveal that the activation energy for substitution at the C4 position is lower than at the C6 position. This is due to the greater electrophilicity of the C4 carbon (influenced by the adjacent N1 atom and the better leaving group ability of iodide) and the stability of the associated transition state.

The bond dissociation energy (BDE) is the energy required to homolytically break a chemical bond. nist.govucsb.edu In the context of cross-coupling reactions, the C-X (X = halogen) BDE is a major factor in determining the rate of oxidative addition. nih.gov Lower BDEs generally correlate with higher reactivity.

Computational methods, such as B3LYP and the more accurate G3B3, are used to calculate BDEs. nih.gov For halo-heterocycles, there is a well-established trend that C-I bonds are significantly weaker than C-Br bonds, which are in turn weaker than C-Cl bonds. For instance, the experimental BDE for the C-Br bond in bromobenzene (B47551) is approximately 82.6 kcal/mol, while the C-Cl bond in chlorobenzene (B131634) is much stronger at 97.6 kcal/mol. nih.gov

Calculations performed on a range of halo-heterocycles confirm this trend. nih.gov For this compound, the BDE of the C4-I bond would be calculated to be substantially lower than that of the C6-Br bond. This difference in bond strength is a primary driver for the regioselective functionalization of the C4 position in palladium-catalyzed reactions. While FMO interactions can sometimes override BDE trends, in most cases involving iodo- and bromo-substituents on the same ring, the weaker C-I bond dictates the site of initial reactivity. nih.gov

Table 3: Calculated Carbon-Halogen Bond Dissociation Energies (BDEs) for Representative Aromatic Systems (Note: Values are based on B3LYP calculations for similar compounds and illustrate the expected trend.)

| Bond | Calculated BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |

| Aryl-I | ~70-75 | Highest |

| Aryl-Br | ~80-85 | Intermediate |

| Aryl-Cl | ~90-95 | Lowest |

This interactive table shows the general trend in BDEs for aryl halides.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. libretexts.org For a largely planar and rigid molecule like this compound, the conformational landscape is relatively simple compared to flexible aliphatic compounds. The quinazoline ring system itself is aromatic and thus has a strong preference for a planar geometry to maintain π-orbital overlap. The primary focus of conformational analysis for this molecule would be the rotational barriers of any non-annulated substituents, which are absent in this case.

However, in the context of specific reaction pathways, molecular dynamics (MD) simulations become highly relevant. MD simulations can model the dynamic behavior of molecules over time, providing insights into reaction mechanisms, transition states, and the influence of the solvent. For instance, in the synthesis of quinazoline derivatives, MD simulations can be employed to study the interaction of reactants and the stability of intermediates. nih.gov While specific MD studies on the reaction pathways of this compound are not extensively documented in the literature, the methodology is well-established for similar heterocyclic systems.

Such simulations would typically involve:

Force Field Selection: An appropriate force field, such as AMBER or CHARMM, would be chosen to model the interatomic potentials.

System Setup: The this compound molecule, along with any reactants or solvent molecules, would be placed in a simulation box.

Simulation Protocol: The system would be subjected to energy minimization, followed by heating and equilibration phases, and finally, a production run to collect trajectory data.

Analysis of the MD trajectories could reveal key information about the reaction dynamics, such as the formation and breaking of bonds, the role of solvent molecules in stabilizing transition states, and the preferred pathways for nucleophilic or electrophilic attack.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules, which serves as a crucial validation for their synthesized structures. sci-hub.boxruc.dk

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. drugbank.comnih.govnmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has been shown to provide accurate predictions of NMR chemical shifts. ruc.dk

For this compound, the predicted ¹H and ¹³C NMR spectra would be instrumental in confirming the positions of the bromine and iodine substituents. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, as well as the inductive and mesomeric effects of the halogen substituents, would significantly influence the chemical shifts of the aromatic protons and carbons. Discrepancies between predicted and experimental spectra can often be reconciled by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). ruc.dk

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methods and data from structurally similar compounds. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | - |

| H-5 | 8.0 - 8.2 | - |

| H-7 | 7.8 - 8.0 | - |

| H-8 | 7.6 - 7.8 | - |

| C-2 | - | 155 - 157 |

| C-4 | - | 118 - 120 |

| C-4a | - | 150 - 152 |

| C-5 | - | 130 - 132 |

| C-6 | - | 125 - 127 |

| C-7 | - | 135 - 137 |

| C-8 | - | 128 - 130 |

| C-8a | - | 148 - 150 |

Note: These are estimated values and the actual experimental values may vary.

Advanced Analytical Methodologies for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 6-Bromo-4-iodoquinazoline, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the structure definitively.

The ¹H NMR spectrum of a quinazoline (B50416) derivative provides characteristic signals for the aromatic protons. For instance, in a related 6-bromo-4-iodoquinoline, the proton signals appear in the aromatic region, with their specific chemical shifts and coupling constants allowing for the assignment of each proton on the quinoline (B57606) core. atlantis-press.comatlantis-press.comresearchgate.net Similarly, for this compound, the protons on the quinazoline ring system would exhibit distinct signals. The proton at position 2 (H-2) would likely appear as a singlet, while the protons on the benzene (B151609) ring (H-5, H-7, and H-8) would show characteristic splitting patterns (e.g., doublets or doublet of doublets) based on their coupling with neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a related 6-bromo-2,4-dichloroquinazoline, the carbon atom bonded to the bromine (C-6) and the carbon atoms of the quinazoline core can be identified by their characteristic chemical shifts. mdpi.com For this compound, the carbon atom attached to the iodine (C-4) would exhibit a signal at a chemical shift influenced by the heavy atom effect of iodine. The signals for the other carbon atoms in the quinazoline ring would also have distinct chemical shifts, aiding in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinazoline/Quinoline Structures Note: This table provides expected ranges and patterns based on analogous structures. Actual chemical shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | Singlet | C-2 |

| H-5 | Doublet | C-4 |

| H-7 | Doublet of doublets | C-5 |

| H-8 | Doublet | C-6 |

| C-7 | ||

| C-8 | ||

| C-8a |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. princeton.eduucl.ac.ukias.ac.in

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.netsfu.ca For this compound, COSY would show correlations between adjacent protons on the benzene portion of the quinazoline ring, for example, between H-7 and H-8, and between H-7 and H-5, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). researchgate.netemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5.